4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline
Description
Properties
CAS No. |
1465033-60-6 |
|---|---|
Molecular Formula |
C8H7BrN4 |
Molecular Weight |
239.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Classical Nucleophilic Substitution Approaches
The foundational synthesis of 4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline involves nucleophilic aromatic substitution (NAS) reactions. Brominated aniline precursors, such as 4-bromo-2-fluoroaniline, are reacted with 1H-1,2,4-triazole under basic conditions. For example, potassium carbonate in dimethylformamide (DMF) facilitates the displacement of the fluorine atom at the 2-position by the triazole nitrogen . This method typically yields the product in moderate to high purity (70–85%) after recrystallization from methanol or ethanol .
Reaction Conditions:
-
Temperature: 80–100°C
-
Solvent: DMF, dimethyl sulfoxide (DMSO), or acetonitrile
-
Base: K2CO3, NaOH, or Et3N
-
Time: 6–12 hours
A key challenge in this route is regioselectivity, as competing substitutions at the 4-bromo position may occur. However, the electron-withdrawing nature of the bromine atom directs the triazole group predominantly to the 2-position.
Industrial-Scale Optimizations
Industrial synthesis prioritizes yield enhancement, cost efficiency, and waste reduction. Continuous flow reactors and automated systems are employed to precisely control parameters such as temperature, pressure, and reagent stoichiometry . For instance, EvitaChem’s protocol uses copper(I) iodide (5 mol%) as a catalyst to accelerate the coupling between 4-bromo-2-iodoaniline and 1H-1,2,4-triazole, achieving yields exceeding 90%.
Table 1: Industrial Synthesis Parameters
| Parameter | Value | Source |
|---|---|---|
| Catalyst | CuI (5 mol%) | |
| Reactor Type | Continuous flow | |
| Temperature | 120°C | |
| Residence Time | 30 minutes | |
| Solvent | Toluene/Water biphasic system |
This method minimizes by-products like di-substituted analogs through rapid heat dissipation and homogeneous mixing . Post-reaction purification involves liquid-liquid extraction and vacuum distillation, yielding >98% purity.
Transition Metal-Catalyzed Coupling
Recent advances utilize palladium and copper catalysts to form carbon-nitrogen bonds. A patent by Google (US20170190670A1) describes a Suzuki-Miyaura coupling between 4-bromo-2-fluorobenzoic acid derivatives and triazole-bearing boronic esters . The reaction employs Pd(PPh3)4 (2 mol%) in tetrahydrofuran (THF) at 60°C, followed by amination with methylamine to install the aniline group .
Key Steps:
-
Chlorination: 4-Bromo-2-fluorobenzoic acid is treated with thionyl chloride to form the acid chloride.
-
Coupling: The acid chloride reacts with 1H-1,2,4-triazole in ethyl acetate using triethylamine as a base.
-
Amination: The intermediate undergoes ammonolysis with methylamine hydrochloride .
This route achieves an overall yield of 78% with fewer purification steps compared to classical methods .
Alternative Pathways via Schiff Base Intermediates
Schiff base chemistry offers a versatile route to functionalized triazoles. VulcanChem’s approach condenses 4-bromo-2-aminophenol with triazole aldehydes in ethanol under acidic catalysis (e.g., p-toluenesulfonic acid) . The imine intermediate is subsequently reduced using sodium borohydride to yield the target compound.
Advantages:
-
Tolerance for electron-deficient aryl groups.
-
Scalable to multigram quantities without specialized equipment .
Limitations:
-
Requires strict anhydrous conditions to prevent hydrolysis.
Green Chemistry and Solvent-Free Methods
Emerging methodologies emphasize sustainability. Mechanochemical synthesis, involving ball-milling of 4-bromo-2-iodoaniline and 1H-1,2,4-triazole with potassium carbonate, eliminates solvent use . This method achieves 82% yield in 2 hours, with energy efficiency surpassing traditional heating .
Table 2: Solvent-Free Synthesis Metrics
| Metric | Value | Source |
|---|---|---|
| Energy Input | 30 Hz (ball mill) | |
| Reaction Time | 2 hours | |
| Yield | 82% | |
| Particle Size (Product) | <10 µm |
Quality Control and Analytical Validation
Regardless of the method, rigorous characterization ensures product integrity. Key techniques include:
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted aniline derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Its derivatives are being explored for their potential use in pharmaceuticals, particularly as antifungal and anticancer agents.
Mechanism of Action
The mechanism of action of 4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline and its derivatives often involves the inhibition of specific enzymes or receptors in biological systems. For example, triazole derivatives are known to inhibit the enzyme aromatase, which is involved in the biosynthesis of estrogens. This inhibition can lead to reduced estrogen levels, making these compounds potential candidates for the treatment of estrogen-dependent cancers .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Halogen and Positional Isomers
3-Fluoro-4-(1H-1,2,4-Triazol-1-yl)aniline
- Structure : Fluorine at C3, triazole at C4, and amine at C1.
- Molecular Formula : C₈H₇FN₄
- Molecular Weight : 178.17 g/mol
- Properties: Fluorine’s electronegativity increases polarity compared to bromine.
4-(1H-1,2,4-Triazol-1-yl)aniline
- Structure : Triazole at C4 and amine at C1.
- Molecular Formula : C₈H₈N₄
- Molecular Weight : 160.18 g/mol
- Properties: Melting point = 143°C .
4-Bromo-2-(Pyridin-2-yl)aniline Derivatives
- Example : 4-Bromo-2-(pyridine-2-carboximidoyl)aniline (CAS 62375-31-9).
- Molecular Formula : C₁₂H₁₀BrN₃
- Molecular Weight : 276.13 g/mol
- Properties: Pyridine substituents introduce basicity and metal-chelating ability, differing from the non-basic triazole .
Q & A
Q. What are the recommended synthesis routes for 4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline, and how can purity be optimized?
The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, brominated aniline derivatives can be functionalized with a triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or direct substitution. Key steps include:
- Bromination : Introduce bromine at the para position of aniline derivatives using N-bromosuccinimide (NBS) under reflux in a halogenated solvent (e.g., CCl₄) .
- Triazole coupling : React with 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C .
Purity optimization : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water). Monitor purity via HPLC (>95%) and confirm structure with H NMR and mass spectrometry .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- H NMR : Identify aromatic protons (δ 6.8–8.0 ppm), NH₂ (δ ~5.2 ppm, broad), and triazole protons (δ 8.2–8.5 ppm) .
- IR Spectroscopy : Confirm NH₂ stretching (~3400 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Detect molecular ion peaks (e.g., [M+H]⁺ at m/z 253/255 for Br/Br isotopes) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions for structural validation .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (typically >200°C for triazole derivatives).
- Accelerated Stability Testing : Store samples at 40°C/75% relative humidity for 1–3 months and monitor degradation via HPLC. Use amber vials to prevent photodegradation .
Advanced Research Questions
Q. How does the bromo substituent influence the compound’s interaction with biological targets compared to fluoro or chloro analogs?
The bromo group enhances electrophilicity and van der Waals interactions due to its larger atomic radius and polarizability. For example:
- Antimicrobial Activity : Bromo derivatives show higher lipophilicity than fluoro analogs, improving membrane penetration .
- Enzyme Inhibition : Bromine’s electronegativity modulates binding to cytochrome P450 enzymes, altering inhibitory potency compared to chloro derivatives .
Structure-Activity Relationship (SAR) : Replace bromine with other halogens and compare IC₅₀ values in enzyme assays .
Q. What strategies resolve contradictions in reported biological activities of triazole-aniline derivatives?
- Meta-analysis : Compare datasets across studies using standardized assays (e.g., MIC for antimicrobial activity) .
- Control Experiments : Verify purity (>95%) and exclude solvent effects (e.g., DMSO cytotoxicity in cell-based assays) .
- Computational Docking : Model interactions with targets (e.g., fungal CYP51) to explain divergent results from in vitro studies .
Q. How can computational modeling predict the pharmacokinetic properties of this compound?
Q. What experimental designs are optimal for evaluating the compound’s potential in anticancer research?
- In Vitro Screening : Test against NCI-60 cancer cell lines and compare GI₅₀ values with clinical triazole-based drugs (e.g., voriconazole) .
- Mechanistic Studies : Perform flow cytometry (apoptosis assays) and Western blotting (p53, caspase-3 activation) .
- Combination Therapy : Assess synergy with cisplatin or paclitaxel using Chou-Talalay combination index (CI) .
Q. How can researchers mitigate challenges in scaling up synthesis for preclinical studies?
- Flow Chemistry : Optimize reaction parameters (temperature, residence time) for continuous production .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability .
Methodological Considerations
Q. What analytical methods quantify trace impurities in synthesized batches?
Q. How do reaction conditions (solvent, catalyst) impact yield in triazole coupling reactions?
- Solvent Effects : DMF increases reaction rate but may form dimethylamine impurities; switch to acetonitrile for cleaner profiles .
- Catalyst Optimization : Use CuI (5 mol%) instead of CuSO₄ to reduce side reactions .
Data Interpretation and Validation
Q. How should researchers validate conflicting cytotoxicity data across cell lines?
Q. What role does the triazole ring play in modulating redox properties?
- Electrochemical Studies : Cyclic voltammetry reveals oxidation peaks at ~1.2 V (vs. Ag/AgCl), indicating potential for radical-mediated toxicity .
Advanced Structural Analysis
Q. How can X-ray crystallography resolve ambiguities in the compound’s tautomeric forms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
